molecular formula C3H3NOS B13816901 1,2,5-Oxathiazine CAS No. 290-61-9

1,2,5-Oxathiazine

Cat. No.: B13816901
CAS No.: 290-61-9
M. Wt: 101.13 g/mol
InChI Key: WTPCCFHCHCMJIT-UHFFFAOYSA-N
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Description

1,2,5-Oxathiazine is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Oxathiazine can be synthesized through several methods. One common approach involves the reaction of sulfamate esters with transition metal catalysts. For instance, the treatment of alcohols with sulfamoyl chloride produces sulfamate esters, which can then undergo cyclization to form this compound . Another method involves the reaction between sulfur trioxide and alkenes in the presence of trifluoroacetic acid and 1,2-dichloroethane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Oxathiazine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxathiazine dioxides.

    Reduction: Reduction reactions can convert oxathiazine derivatives into more reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the oxathiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxathiazine dioxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

1,2,5-Oxathiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,5-oxathiazine derivatives involves various molecular targets and pathways. For instance, the compound GP-2250, a this compound derivative, has been shown to inhibit hypoxia-inducible factor-1α, AKT, and mammalian target of rapamycin (mTOR) activation and expression . This inhibition leads to reduced glycolysis and ATP synthesis in cancer cells, contributing to its antineoplastic effects.

Comparison with Similar Compounds

1,2,5-Oxathiazine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

290-61-9

Molecular Formula

C3H3NOS

Molecular Weight

101.13 g/mol

IUPAC Name

1,2,5-oxathiazine

InChI

InChI=1S/C3H3NOS/c1-2-6-5-3-4-1/h1-3H

InChI Key

WTPCCFHCHCMJIT-UHFFFAOYSA-N

Canonical SMILES

C1=CSOC=N1

Origin of Product

United States

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